4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine, also known as DFPP, is an organic chemical compound belonging to the pyrimidine class of compounds. It is a heterocyclic aromatic compound with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. DFPP is a white crystalline solid, with a melting point of 175 °C and a boiling point of 250 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Synthesis and Structural Studies
Condensation Reactions : 4-(2,2-Difluoroethoxy)-6-(piperazin-1-yl)pyrimidine has been used in condensation reactions to form derivatives of piperazine and other heterocycles, indicating its utility in synthetic organic chemistry (Barak, 1968).
Synthesis of Benzodifuranyl and Thiazolopyrimidines : This compound has been used as a starting material in the synthesis of novel benzodifuranyl and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
In Vitro Antitumor Activity : Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives of this compound showed potential antiproliferative effects against human cancer cell lines, suggesting its applicability in cancer research (Mallesha et al., 2012).
Pharmacological and Biological Properties
Antihistaminic Activity : Derivatives of this compound have been synthesized and evaluated for antihistaminic activity, with some compounds showing significant activity (Rahaman et al., 2009).
FLT-3 Tyrosine Kinase Inhibition : A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes derived from this compound were developed as potent FLT3 tyrosine kinase inhibitors, demonstrating its potential in targeted cancer therapy (Gaul et al., 2007).
Antimicrobial Activity : New dithiocarbamate derivatives bearing thiazole/benzothiazole rings containing 4-(pyrimidin-2-yl)piperazin-1-yl groups have shown promising antimicrobial activity, highlighting its potential in the development of new antimicrobial agents (Yurttaş et al., 2016).
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-17-10-5-9(14-7-15-10)16-3-1-13-2-4-16/h5,7-8,13H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIJRQZDEWYURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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